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Compound of Interest

Compound Name:
Ethyl 3-bromopyrazolo[1,5-

A]pyrimidine-6-carboxylate

Cat. No.: B578525 Get Quote

An In-Depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and potential applications of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key

heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring

a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-

position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for

further chemical modification.[1][2]

Physicochemical Data
The key quantitative properties of the compound are summarized in the table below.
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Property Value References

CAS Number 1263060-07-6 [3][4][5][6][7]

Molecular Formula C₉H₈BrN₃O₂ [7]

Molecular Weight 270.08 g/mol

IUPAC Name
ethyl 3-bromopyrazolo[1,5-

a]pyrimidine-6-carboxylate
[4]

Storage
Room temperature, sealed,

dry, dark
[2]

Spectral Data
While detailed, publicly available spectra for this specific compound are limited, suppliers often

provide NMR, HPLC, and LC-MS data upon request.[6] Based on the structure, the expected

spectral characteristics would include:

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct

aromatic protons on the pyrazolopyrimidine core.

¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the

carbons of the heterocyclic ring system.

Mass Spectrometry: A molecular ion peak (M+) and an M+2 peak of similar intensity, which is

characteristic of a monobrominated compound.

Synthesis and Reactivity
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation

of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[8][9] For

halogenated derivatives like the title compound, methods can involve direct halogenation of the

pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[8]

The bromine atom at the 3-position is particularly significant as it serves as a handle for

introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling

reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][8] This reactivity allows
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for the systematic modification of the core structure to explore structure-activity relationships

(SAR) in drug discovery programs.[8][10]

Biological Activity and Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known

for its potent and diverse biological activities.[8] Derivatives have been extensively investigated

as inhibitors of various protein kinases, which are crucial regulators of cellular signaling

pathways often dysregulated in diseases like cancer.[8][9]

Role as a Kinase Inhibitor
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They

occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate

proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include

Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and

Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as

those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy

and overcome drug resistance.[12]

Experimental Protocols
While a specific, published protocol for the synthesis of Ethyl 3-bromopyrazolo[1,5-
a]pyrimidine-6-carboxylate was not found in the initial search, a representative protocol for a

subsequent reaction utilizing its key reactivity is provided below.

Representative Protocol: Suzuki Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid to the 3-position of

the title compound.

Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Materials:

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq)

Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

To a flame-dried round-bottom flask, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-
carboxylate, the arylboronic acid, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the palladium catalyst to the flask under the inert atmosphere.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl

substituted product.

Conclusion
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a valuable and versatile building

block for chemical synthesis. Its strategic functionalization allows for the creation of diverse

molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this

compound highly relevant for researchers in oncology, immunology, and other fields focused on

targeted therapeutics.[8][10] Future work will likely continue to explore the vast chemical space

accessible from this intermediate to develop novel and more selective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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